5-Ethyl-3-methylisoxazolo[5,4-b]pyridine
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Overview
Description
5-Ethyl-3-methylisoxazolo[5,4-b]pyridine is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3-methylisoxazolo[5,4-b]pyridine typically involves the condensation of 5-amino-3-methylisoxazole with diethyl 2-oxosuccinate sodium salt in the presence of trifluoroacetic acid. The reaction proceeds with the formation of diethyl (Z)-2-(5-amino-3-methylisoxazol-4-yl)but-2-enedioate, which undergoes cyclization in the presence of sodium ethoxide in alcohol to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions mentioned above to achieve higher yields and purity. This may include the use of microwave irradiation or ultrasonication to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-3-methylisoxazolo[5,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen and oxygen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
5-Ethyl-3-methylisoxazolo[5,4-b]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: The compound is used in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of 5-Ethyl-3-methylisoxazolo[5,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Methylisoxazolo[4,5-b]pyridine: A closely related compound with similar structural features.
5-Aminoisoxazoles: These compounds share the isoxazole ring and exhibit similar reactivity.
Isoxazolo[5,4-d]pyrimidines: These compounds have a fused pyrimidine ring and are used in similar applications
Uniqueness
5-Ethyl-3-methylisoxazolo[5,4-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
71224-70-9 |
---|---|
Molecular Formula |
C9H10N2O |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
5-ethyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C9H10N2O/c1-3-7-4-8-6(2)11-12-9(8)10-5-7/h4-5H,3H2,1-2H3 |
InChI Key |
YIEQISHOUYVCPL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(N=C1)ON=C2C |
Origin of Product |
United States |
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